molecular formula C19H15N3O3S B2824995 N-{[1,1'-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 692761-84-5

N-{[1,1'-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2824995
CAS No.: 692761-84-5
M. Wt: 365.41
InChI Key: UNFMEAUHGQIKBU-UHFFFAOYSA-N
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Description

N-{[1,1’-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound that features a biphenyl group, a benzodiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[1,1’-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-biphenyl]-4-yl}-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is unique due to its combination of a biphenyl group, a benzodiazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler biphenyl derivatives .

Properties

IUPAC Name

2-oxo-N-(4-phenylphenyl)-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-19-20-17-11-10-16(12-18(17)21-19)26(24,25)22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFMEAUHGQIKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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